Enhanced Lipophilicity vs. Mono-Halogenated Phenylpropanoic Acid Analogs
The target compound exhibits a significantly higher lipophilicity than its mono-chloro or mono-bromo analogs, which can enhance membrane permeability. Based on atomistic and knowledge-based calculations performed using the XLOGP3 method, the target compound has a logP of 3.0, compared to 2.14 for 3-(4-chlorophenyl)propanoic acid and 2.21 for 3-(4-bromophenyl)propanoic acid.
| Evidence Dimension | Lipophilicity (XLOGP3) |
|---|---|
| Target Compound Data | XLOGP3 = 3.0 |
| Comparator Or Baseline | 3-(4-Chlorophenyl)propanoic acid (XLOGP3 = 2.14) and 3-(4-Bromophenyl)propanoic acid (XLOGP3 = 2.21) |
| Quantified Difference | ΔXLOGP3 = +0.86 (vs Cl analog); +0.79 (vs Br analog) |
| Conditions | In silico prediction using XLOGP v3.2.2, data sourced from standardized vendor computational chemistry reports. |
Why This Matters
A difference of >0.7 in logP can substantially alter the ADME profile of a lead compound, making the di-halogenated scaffold crucial for achieving specific pharmacokinetic goals in drug discovery.
